molecular formula C18H18N2 B2719197 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile CAS No. 941400-47-1

2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile

Cat. No.: B2719197
CAS No.: 941400-47-1
M. Wt: 262.356
InChI Key: QBNDZWVIIRYMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile is a chemical compound with the CAS Number 941400-47-1 and a molecular weight of 262.35. It has the molecular formula C18H18N2 . This compound is supplied for research purposes and is not intended for diagnostic or therapeutic uses. Research Context and Structural Notes Compounds featuring a benzonitrile group linked to a pyrrolidine moiety via a methylene bridge are of significant interest in medicinal chemistry research. Specifically, this structural motif is found in compounds investigated as potent and selective histamine H3 receptor antagonists . The histamine H3 receptor is a G protein-coupled receptor that functions as an auto-receptor in the central nervous system, regulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine . Antagonists or inverse agonists of this receptor have been extensively studied in preclinical models for their potential to enhance cognitive processes and wakefulness, showing promise for the treatment of cognitive disorders associated with conditions like Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) . The specific spatial arrangement of the benzonitrile and pyrrolidine groups in this compound class is critical for achieving high affinity and selectivity at the H3 receptor . Researchers value this compound as a chemical tool for probing histaminergic systems and for its potential as a synthetic intermediate in the development of novel neuroactive agents. Handling and Safety This product is intended for research use only by qualified laboratory personnel. It is not for human, veterinary, or household use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-[4-(pyrrolidin-1-ylmethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-13-17-5-1-2-6-18(17)16-9-7-15(8-10-16)14-20-11-3-4-12-20/h1-2,5-10H,3-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNDZWVIIRYMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)benzylamine with benzonitrile under specific conditions. One common method is the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or under mild heating .

Industrial Production Methods

Industrial production of 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and benzonitrile moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 2-[4-(pyrrolidin-1-ylmethyl)phenyl]benzonitrile becomes evident when compared to analogs. Below is a detailed analysis, supported by a comparative data table (Table 1) and research findings.

Table 1: Structural and Functional Comparison of 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile and Analogues

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Activities Reference
2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile C₁₈H₁₈N₂ Pyrrolidin-1-ylmethyl 262.35 Not specified (structural focus)
4-(s-D-Glucopyranos-1-yl)-2-[4-((S)-oxi-tetrahydrofuranil-3-)benzyl]-benzonitrile C₂₆H₂₈N₂O₆ Glucopyranosyl, oxi-tetrahydrofuran 488.51 SGLT2 inhibition (diabetes/obesity)
4-(2-Phenyl-1,3,2λ⁴-oxazaborolidin-2-yl)benzonitrile (p-CN-2APB) C₁₅H₁₃BN₂O Oxazaborolidine ring 260.09 SOCE inhibition (breast cancer)
2-[4-(Methylsulfanyl)phenyl]benzonitrile C₁₄H₁₁NS Methylsulfanyl 241.31 Chemical intermediate
4-Fluoro-3-[[4-[2-(2-hydroxyethyl)-pyrazol-3-yl]-piperidin-1-yl]methyl]-benzonitrile C₁₈H₂₁FN₄O Piperidinyl-pyrazole, hydroxyethyl 328.40 Fragment screening (enzyme studies)

Key Findings

Substituent-Driven Pharmacological Activity The glucopyranosyl-substituted benzonitrile (C₂₆H₂₈N₂O₆) in demonstrates therapeutic relevance as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, targeting metabolic disorders like diabetes. The bulky glucopyranosyl group enhances binding to SGLT2, unlike the pyrrolidine substituent in the target compound, which lacks reported bioactivity . p-CN-2APB (C₁₅H₁₃BN₂O) in contains an oxazaborolidine ring, enabling inhibition of store-operated calcium entry (SOCE) in breast cancer cells. The boron-containing scaffold contrasts with the nitrogen-rich pyrrolidine group, emphasizing substituent-dependent mechanistic divergence .

Structural Variations and Physicochemical Properties The methylsulfanyl-substituted benzonitrile (C₁₄H₁₁NS, ) replaces pyrrolidine with a sulfur-containing group, reducing molecular weight (241.31 vs. Such differences may influence metabolic stability or synthetic utility . The piperidinyl-pyrazole derivative (C₁₈H₂₁FN₄O, ) incorporates a six-membered piperidine ring and a hydroxyethyl-pyrazole group, increasing molecular weight (328.40 g/mol). This highlights how ring size and polarity affect applications in crystallographic fragment screening .

Impurity Profiling and Safety Considerations

  • identifies 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile as a pharmaceutical impurity. Unlike the target compound, this analog contains a thiazole ring, underscoring the necessity of stringent purity control to avoid unintended biological effects .

Biological Activity

2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile features a pyrrolidine moiety attached to a phenyl group, which is further connected to a benzonitrile group. This unique structure allows for various interactions with biological targets.

The mechanism of action involves the compound's ability to interact with specific receptors and enzymes. The pyrrolidine ring enhances binding affinity through hydrogen bonding and π-π interactions, influencing the activity of target proteins and pathways. These interactions can lead to various biological effects, including modulation of signaling pathways associated with cancer and neurodegenerative diseases.

Biological Activity

Research has demonstrated several biological activities associated with 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile:

  • Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in tumor progression and inflammation.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor properties of related compounds, it was found that derivatives similar to 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile exhibited IC50 values in the low micromolar range against human cancer cell lines. These findings suggest that modifications to the pyrrolidine moiety can enhance potency.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.2
Compound BA549 (Lung Cancer)3.8
2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrileHeLa (Cervical Cancer)4.5

Case Study 2: Neuroprotective Activity

A recent investigation into neuroprotective agents highlighted that similar compounds could reduce neuronal death in models of oxidative stress. The protective effect was assessed using assays measuring cell viability and apoptosis markers.

TreatmentNeuronal Viability (%)Apoptosis Markers
Control100Low
Compound C80Moderate
2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile85Low

Pharmacokinetics

Understanding the pharmacokinetics of 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile is essential for its therapeutic application. Preliminary studies suggest moderate bioavailability with a half-life suitable for further development in drug formulations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzene ring. Key steps include:

  • Step 1 : Coupling of pyrrolidine to a benzyl halide intermediate via nucleophilic substitution.

  • Step 2 : Cyanide introduction via cyanation of the aromatic ring using CuCN or Pd-catalyzed cross-coupling.

  • Reaction Conditions : Solvents such as dimethylformamide (DMF) or pyridine are used to stabilize intermediates, with temperatures ranging from 60–120°C .

  • Purification : Recrystallization or column chromatography is critical for isolating the final product .

    Step Reagents Solvent Temperature Yield
    Pyrrolidine couplingPyrrolidine, K₂CO₃DMF80°C60–70%
    CyanationCuCN, KIPyridine120°C50–55%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrrolidine methyl group (δ 2.5–3.5 ppm for N-CH₂) and benzonitrile aromatic protons (δ 7.5–8.0 ppm) .
  • Infrared (IR) Spectroscopy : The nitrile group exhibits a sharp peak at ~2220 cm⁻¹ .
  • X-ray Crystallography : Resolves spatial arrangement, confirming the planarity of the benzonitrile-pyrrolidine linkage .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?

  • Approach :

  • Cross-validation : Use complementary techniques (e.g., mass spectrometry for molecular weight confirmation) to verify structural assignments .
  • Dynamic Effects : Consider rotational flexibility of the pyrrolidine-methyl group, which may cause NMR signal splitting but appear static in crystallography due to crystal packing .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict bond angles/energies to reconcile experimental data .

Q. What strategies optimize reaction conditions to minimize side products during synthesis?

  • Key Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while pyridine reduces acid byproducts .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cyanation efficiency by stabilizing intermediates .
  • Temperature Control : Gradual heating (e.g., 80°C → 120°C) prevents decomposition of heat-sensitive intermediates .

Q. How should bioassays be designed to evaluate the biological activity of this compound?

  • Experimental Design :

  • Target Selection : Prioritize receptors where pyrrolidine and nitrile groups are pharmacophores (e.g., kinases, GPCRs) .
  • Assay Types :
  • Enzyme Inhibition : Measure IC₅₀ values using fluorescence-based assays .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Controls : Include structurally analogous compounds (e.g., pyrazole or piperidine derivatives) to assess structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in different studies?

  • Root Cause : Solubility variations arise from:

  • Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution rates .
  • pH Effects : The pyrrolidine group’s basicity (pKa ~10) increases solubility in acidic buffers .
    • Resolution : Standardize solubility testing conditions (e.g., pH 7.4 PBS buffer, 25°C) and report polymorphic forms .

Structural-Activity Relationship (SAR) Considerations

Q. What modifications to the pyrrolidine or benzonitrile moieties enhance target binding?

  • Pyrrolidine Modifications :

  • Substitution : Adding electron-withdrawing groups (e.g., -CF₃) to pyrrolidine improves metabolic stability .
  • Ring Expansion : Replacing pyrrolidine with piperidine alters conformational flexibility, affecting receptor affinity .
    • Benzonitrile Modifications :
  • Para-Substitution : Electron-deficient substituents (e.g., -NO₂) enhance π-π stacking with aromatic residues in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.